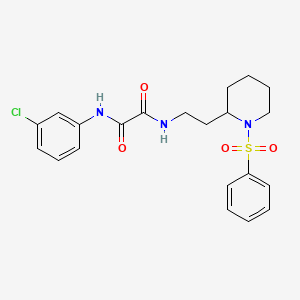

![molecular formula C7H16Cl2N2 B3007205 2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride CAS No. 2095409-70-2](/img/structure/B3007205.png)

2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride" is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds that have garnered interest due to their presence in various biologically active molecules. These compounds are characterized by a fused pyrrole and pyridine ring system, which can be further modified to produce a wide range of derivatives with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives has been explored in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through sodium borohydride reduction of its benzylated precursor, followed by debenzylation with hydrogen over palladium on carbon . This method proved to be applicable for synthesizing different N6-substituted analogues of the compound. Additionally, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives was accomplished by oxidizing tosylhydrazones of certain pyrrolecarbaldehydes, followed by intramolecular 1,3-dipolar cycloaddition . Another practical synthesis involved a palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl moiety into the pyrrolopyridine core . Moreover, a one-pot, three-component approach was developed to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the versatility of these methods in creating diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives has been determined through various techniques, including X-ray crystallography. For example, the crystal structure of related compounds, such as 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles, was elucidated, revealing the configuration of the cyclohepta ring and the positions of substituents on the core structure . These structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The pyrrolopyridine core can undergo various chemical reactions, which are essential for the synthesis of complex molecules. The studies mentioned provide insights into reactions such as reduction, debenzylation, oxidation, cycloaddition, cyanation, and coupling reactions . These reactions are fundamental for the functionalization and diversification of the pyrrolopyridine scaffold, enabling the synthesis of compounds with specific properties and biological activities.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "this compound," the properties of related compounds can be inferred. Typically, the physical properties such as solubility, melting point, and stability are influenced by the substituents and the degree of saturation in the heterocyclic system. The chemical properties, including reactivity and acidity/basicity, are determined by the electronic nature of the fused rings and the presence of functional groups. These properties are critical for the compound's application in chemical synthesis and pharmaceutical development.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The compound 2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride is widely used in the synthesis and structural characterization of various heterocyclic compounds. For instance, it serves as a key intermediate in the synthesis of various 4-substituted 7-azaindole derivatives, which are achieved through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, an efficient synthesis method involving sodium borohydride reduction and debenzylation has been developed for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcasing the compound's versatility in chemical synthesis (Nechayev et al., 2013).

Applications in Organic Electronics

In the field of organic electronics, derivatives of this compound have been investigated for their electrochemical properties, self-assembly behavior, and carrier transport properties. The effect of chlorine atoms on these properties has been studied in-depth, demonstrating the compound's potential in the development of new materials for electronics and photonics applications (Zhou et al., 2019).

Pharmaceutical Research

While focusing on non-drug-related applications, it's noteworthy that the compound and its derivatives are extensively used in pharmaceutical research, contributing to the synthesis of complex organic molecules. For instance, 6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to the compound , is utilized in the development of pharmaceuticals, bactericides, and antimicrobials (Fu Chun, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as fatty acid amide hydrolase (faah) and cyclooxygenase (cox) .

Mode of Action

Related compounds have been shown to inhibit faah and cox, which could suggest a similar mechanism of action .

Biochemical Pathways

Inhibition of faah and cox can affect the metabolism of fatty acids and prostaglandins, respectively .

Result of Action

Inhibition of faah and cox can potentially lead to analgesic effects .

Safety and Hazards

Propriétés

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h6-9H,1-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZAUAZQMGVPOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2)NC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

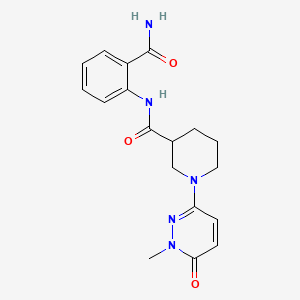

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)

![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)

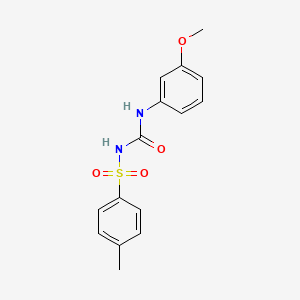

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B3007132.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)

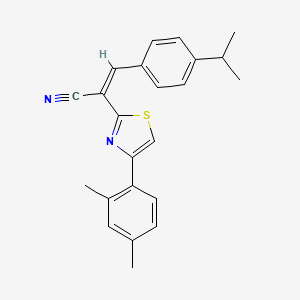

![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)

![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)